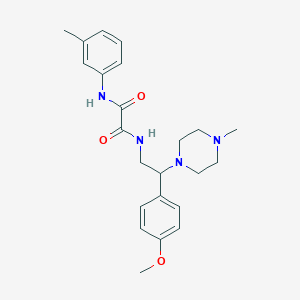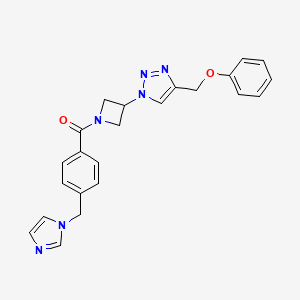![molecular formula C17H19ClN2O4 B2427437 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate CAS No. 923260-06-4](/img/structure/B2427437.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of 5-chloro-2-hydroxybenzoic acid and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is not fully understood. However, it has been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is a site that is known to modulate the activity of this receptor. This binding results in the enhancement of GABAergic neurotransmission, which leads to an increase in inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound enhances GABAergic neurotransmission, which leads to an increase in inhibitory signaling in the brain. In vivo studies have shown that this compound has anxiolytic, sedative, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate is its potential as a modulator of GABA(A) receptors. This makes it a promising target for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate. One of the most promising directions is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the further elucidation of the mechanism of action of this compound, which could lead to the discovery of new targets for the treatment of neurological disorders. Additionally, the development of new synthesis methods for this compound could improve its availability and make it more accessible for research.
Méthodes De Synthèse
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate has been achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-hydroxybenzoic acid with 1-(cyanocyclohexyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting intermediate is then reacted with 2-oxopropanoic acid in the presence of a base such as triethylamine to yield the final product.
Applications De Recherche Scientifique
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to have potential as a modulator of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is a promising target for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-11(15(22)20-17(10-19)7-3-2-4-8-17)24-16(23)13-9-12(18)5-6-14(13)21/h5-6,9,11,21H,2-4,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJBQAIMENGISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5-chloro-2-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2427362.png)





![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)

![N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427371.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)